molecular formula C21H25N7 B10867243 N,N'-bis(4-methylphenyl)-6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine

N,N'-bis(4-methylphenyl)-6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B10867243
M. Wt: 375.5 g/mol
InChI Key: NFDICWKMUBZCLI-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-N-[4-PIPERAZINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]AMINE: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-N-[4-PIPERAZINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]AMINE typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with piperazine and 4-methylphenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-N-[4-PIPERAZINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]AMINE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the triazine ring is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-METHYLPHENYL)-N-[4-PIPERAZINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]AMINE: has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-N-[4-PIPERAZINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]AMINE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHYLPHENYL)-N-[4-PIPERAZINO-6-(4-ANILINO)-1,3,5-TRIAZIN-2-YL]AMINE
  • N-(4-METHYLPHENYL)-N-[4-PIPERAZINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]AMINE

Uniqueness

N-(4-METHYLPHENYL)-N-[4-PIPERAZINO-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]AMINE: is unique due to the presence of both piperazine and toluidine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H25N7

Molecular Weight

375.5 g/mol

IUPAC Name

2-N,4-N-bis(4-methylphenyl)-6-piperazin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H25N7/c1-15-3-7-17(8-4-15)23-19-25-20(24-18-9-5-16(2)6-10-18)27-21(26-19)28-13-11-22-12-14-28/h3-10,22H,11-14H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

NFDICWKMUBZCLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCNCC3)NC4=CC=C(C=C4)C

Origin of Product

United States

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